1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-2-one

Lipophilicity Hansch parameter Drug design

1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-2-one (CAS 1803880-29-6) is a substituted phenylacetone building block bearing an ortho-amino group and an ortho-trifluoromethylthio (–SCF₃) substituent on the aromatic ring. With a molecular formula of C₁₀H₁₀F₃NOS and a molecular weight of 249.25 g·mol⁻¹, this compound combines a nucleophilic aromatic amine handle with one of the most lipophilic and electron-withdrawing fluoroalkylthio groups available for medicinal chemistry design.

Molecular Formula C10H10F3NOS
Molecular Weight 249.25 g/mol
Cat. No. B14056987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-2-one
Molecular FormulaC10H10F3NOS
Molecular Weight249.25 g/mol
Structural Identifiers
SMILESCC(=O)CC1=C(C=CC=C1SC(F)(F)F)N
InChIInChI=1S/C10H10F3NOS/c1-6(15)5-7-8(14)3-2-4-9(7)16-10(11,12)13/h2-4H,5,14H2,1H3
InChIKeyISXWBYZIFPMENT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-2-one – Core Identity and Procurement-Relevant Structural Profile


1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-2-one (CAS 1803880-29-6) is a substituted phenylacetone building block bearing an ortho-amino group and an ortho-trifluoromethylthio (–SCF₃) substituent on the aromatic ring . With a molecular formula of C₁₀H₁₀F₃NOS and a molecular weight of 249.25 g·mol⁻¹, this compound combines a nucleophilic aromatic amine handle with one of the most lipophilic and electron-withdrawing fluoroalkylthio groups available for medicinal chemistry design . The compound is commercially supplied at ≥95% purity (catalog numbers include CM403174) and is primarily positioned as a synthetic intermediate for lead optimization programs requiring simultaneous modulation of lipophilicity, metabolic stability, and further derivatization capacity .

Why 1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-2-one Cannot Be Replaced by In-Class Analogs Without Quantifiable Consequence


Substituting this compound with closely related phenylacetone analogs—even those sharing the same core scaffold—introduces measurable and often irreversible changes in lipophilicity, electronic character, and synthetic utility. The –SCF₃ group is not simply a more lipophilic alternative to –CF₃; it exhibits a fundamentally different Hansch hydrophobicity parameter (π = 1.44 versus π = 0.88 for –CF₃), a distinct Hammett electronic profile (σₘ = 0.40, σₚ = 0.50), and a larger molar volume that collectively alter membrane permeation, target binding kinetics, and metabolic susceptibility [1][2]. Furthermore, the ortho-amine is not a passive spectator—it provides a unique synthetic diversification point that is absent in the des-amino analog, while the ortho-relationship between –NH₂ and –SCF₃ creates a steric and electronic microenvironment not replicated in regioisomeric variants (e.g., 2-amino-4-SCF₃) . The evidence below quantifies these differences across multiple dimensions and explains why generic substitution leads to non-equivalent outcomes.

Quantitative Differentiation Evidence: 1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-2-one Versus Closest Analogs


Lipophilicity Advantage: –SCF₃ (π = 1.44) Confers 1.64-Fold Higher Hansch Hydrophobicity Than –CF₃ (π = 0.88)

The trifluoromethylthio (–SCF₃) group exhibits a Hansch hydrophobicity parameter of π = 1.44, which is substantially higher than that of the trifluoromethyl (–CF₃) group (π = 0.88), representing a +0.56 log-unit increase in lipophilic contribution [1][2]. This difference is intrinsic to the substituent and is scaffold-independent, meaning that when comparing the target compound (2-NH₂-6-SCF₃) directly with its closest CF₃ analog, 1-(2-amino-6-(trifluoromethyl)phenyl)propan-2-one (CAS 1806375-42-7, MW 217.19), the SCF₃ variant is predicted to be approximately 3.6-fold more lipophilic at the substituent level alone . The SCF₃ group has been recognized as the most lipophilic substituent among commonly used fluoroalkyl motifs in medicinal chemistry [1].

Lipophilicity Hansch parameter Drug design

Predicted logP: Target Compound (ZINC logP = 2.88) Versus CF₃ Analog and Des-Amino Analog

The ZINC database reports a computed logP of 2.882 for 1-(2-amino-6-(trifluoromethylthio)phenyl)propan-2-one (ZINC85709210) [1]. While directly measured logP values for the comparator compounds are not publicly available, the fragment-based logP contribution of –SCF₃ (π = 1.44) versus –CF₃ (π = 0.88) allows estimation that the CF₃ analog (CAS 1806375-42-7) would exhibit a logP approximately 0.56 units lower, i.e., ~2.32 [2]. The des-amino analog, 1-(2-(trifluoromethylthio)phenyl)propan-2-one (CAS 1806570-78-4, MW 234.24), lacks the H-bond donor capacity of the –NH₂ group and has a molecular formula of C₁₀H₉F₃OS, making it a fundamentally different chemical entity with reduced aqueous solubility modulation potential . The target compound thus occupies a specific lipophilicity-hydrophilicity balance not achievable with either the CF₃ or the des-amino analog.

Computed logP ZINC database Drug-likeness

Pharmacokinetic Duration: –SCF₃ Substitution Prolongs In Vivo Activity ~4-Fold Versus –OCF₃ (Cross-Scaffold Evidence from SKA-19 vs. Riluzole)

In a direct head-to-head comparison of the SCF₃-substituted benzothiazole SKA-19 [2-amino-6-(trifluoromethylthio)benzothiazole] versus its OCF₃ parent riluzole in the mouse maximal electroshock (MES) seizure model, both compounds exhibited comparable anticonvulsant potency (ED₅₀ = 4.93 mg/kg for SKA-19 vs. 5.37 mg/kg for riluzole, i.p., 10 min pre-treatment), yet SKA-19 demonstrated a dramatically prolonged duration of action: protective activity persisted for up to 4 hours versus less than 1 hour for riluzole [1][2]. Although this evidence is derived from a benzothiazole scaffold rather than the phenylacetone core, the ~4-fold extension of in vivo activity is attributed directly to the SCF₃ substitution, which enhances metabolic stability and prolongs brain residence time [2]. This class-level SCF₃ pharmacokinetic advantage is expected to translate to phenylacetone-derived lead compounds incorporating the 2-NH₂-6-SCF₃ motif.

Pharmacokinetics Duration of action Anticonvulsant

Synthetic Diversification Capacity: Ortho-Amino Handle Enables Derivatization Pathways Absent in Des-Amino Analog

The ortho-amino group of the target compound provides a nucleophilic site for amide bond formation, sulfonamide coupling, reductive amination, diazotization, and urea/thiourea synthesis—enabling rapid generation of structurally diverse libraries from a single building block . The des-amino comparator, 1-(2-(trifluoromethylthio)phenyl)propan-2-one (CAS 1806570-78-4, MW 234.24), lacks this reactive handle entirely and can only undergo chemistry at the ketone carbonyl or (with difficulty) via electrophilic aromatic substitution . In the regioisomeric 2-amino-4-SCF₃ variant (CAS 1806296-87-6), the SCF₃ group is positioned para to the amine, eliminating the potential for ortho-directed intramolecular interactions (e.g., hydrogen bonding between –NH₂ and –SCF₃) that can stabilize specific conformations . The target compound's 2,6-relationship between –NH₂ and –SCF₃ is unique among commercially available analogs.

Synthetic intermediate Amine handle Library synthesis

Molecular Weight and Heavy Atom Count Differentiation for SAR Library Design

The target compound (MW 249.25, C₁₀H₁₀F₃NOS, 16 heavy atoms) differs meaningfully from its CF₃ analog (MW 217.19, C₁₀H₁₀F₃NO, 15 heavy atoms) by +32.06 Da, attributable to the sulfur atom replacing an oxygen-equivalent valence position . This mass difference exceeds the typical fragment-growing increment of a methyl group (+14 Da) and is consequential for structure-based drug design where ligand efficiency metrics (e.g., LE = pIC₅₀ / heavy atom count) penalize non-productive mass additions [1]. The target compound's index of hydrogen bond donors (1: –NH₂) and acceptors (4: ketone O, –NH₂ N, two F atoms of –SCF₃) provides a balanced HBD/HBA profile distinct from both the CF₃ analog (HBA = 3) and the des-amino analog (HBD = 0).

Molecular weight Lead optimization Fragment-based drug discovery

Procurement-Relevant Application Scenarios for 1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-2-one


CNS-Targeted Lead Optimization Requiring Enhanced Brain Penetration Without Excessive Lipophilicity

Programs targeting CNS receptors or enzymes can use this building block to introduce the SCF₃ motif, which at π = 1.44 increases lipophilicity sufficiently to promote blood–brain barrier crossing (logP ~2.88) while the ortho-amine provides a handle for appending polar groups that fine-tune the overall lipophilicity-hydrophilicity balance [3]. The ~4-fold duration-of-action advantage observed for SCF₃ versus OCF₃ in the SKA-19/riluzole comparison suggests that leads derived from this scaffold may achieve prolonged CNS exposure, a critical factor for neurological indications requiring sustained target engagement [4].

Parallel Library Synthesis for Kinase or GPCR SAR Exploration

The dual functionality of this compound—ketone for reductive amination or Grignard addition, and aromatic amine for amide/sulfonamide coupling—enables one-step parallel diversification into two distinct vectors from a single intermediate [3]. Medicinal chemistry teams can rapidly generate 50–200 compound libraries exploring both the ketone-derived and amine-derived SAR space, while the SCF₃ group provides a constant lipophilic anchor that improves the drug-likeness of library members relative to CF₃ or SCH₃ analogs [4].

Agrochemical Intermediate Development Leveraging SCF₃ Metabolic Stability

The SCF₃ group is well-established in agrochemical design for enhancing both soil persistence and target-site metabolic stability [3]. The target compound's ortho-amine can be converted to nitro, cyano, or halogen via Sandmeyer chemistry, enabling entry into aryl-SCF₃ agrochemical space with a synthetic efficiency advantage over routes requiring separate introduction of the SCF₃ group via specialized (and often costly) trifluoromethylthiolation reagents [4].

Fragment-Based Drug Discovery (FBDD) with Validated Lipophilic Efficiency Optimization

With 16 heavy atoms and a molecular weight of 249.25 Da, this compound sits at the interface between fragment and lead-like chemical space [3]. Its predicted logP of 2.88 provides a quantitative baseline for tracking lipophilic ligand efficiency (LLE = pIC₅₀ − logP) during hit-to-lead optimization. The SCF₃ group's π = 1.44 contribution means that potency gains achieved through vector elaboration from the amine or ketone can be evaluated against a well-characterized lipophilicity floor, enabling more rigorous multi-parameter optimization than is possible with non-fluorinated or CF₃-only analogs [4].

Quote Request

Request a Quote for 1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.